Benzyl 4-(3-carbamoylphenoxy)piperidine-1-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(3-carbamoylphenoxy)piperidine-1-carboxylate typically involves the reaction of benzyl 4-hydroxy-1-piperidinecarboxylate with 3-carbamoylphenol under specific conditions . The reaction is carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide or tetrahydrofuran . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity . The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(3-carbamoylphenoxy)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Scientific Research Applications
Benzyl 4-(3-carbamoylphenoxy)piperidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzyl 4-(3-carbamoylphenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound binds to these targets and modulates their activity, leading to various biological effects . The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 4-hydroxy-1-piperidinecarboxylate
- Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride
- tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Benzyl 4-(3-carbamoylphenoxy)piperidine-1-carboxylate is unique due to its specific structure, which allows it to interact with a wide range of molecular targets . This versatility makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C20H22N2O4 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
benzyl 4-(3-carbamoylphenoxy)piperidine-1-carboxylate |
InChI |
InChI=1S/C20H22N2O4/c21-19(23)16-7-4-8-18(13-16)26-17-9-11-22(12-10-17)20(24)25-14-15-5-2-1-3-6-15/h1-8,13,17H,9-12,14H2,(H2,21,23) |
InChI Key |
SNMCNDVLLXQDRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC(=C2)C(=O)N)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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